molecular formula C13H13ClN2O3 B5750354 N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B5750354
M. Wt: 280.70 g/mol
InChI Key: LJCIXICRKSFBIE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a chemical compound with a molecular formula of C13H13ClN2O3 This compound is characterized by the presence of a chlorophenyl group attached to a propanamide backbone, which is further linked to a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 4-chloroaniline with succinic anhydride to form an intermediate, which is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide

Uniqueness

N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-1-3-10(4-2-9)15-11(17)7-8-16-12(18)5-6-13(16)19/h1-4H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCIXICRKSFBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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